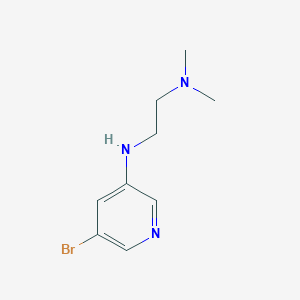![molecular formula C17H11F3O3S B7637423 7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)
7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TFP, and it has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
TFP is believed to work by reacting with ROS to form a fluorescent adduct. The fluorescence intensity of the adduct is proportional to the concentration of ROS in the sample. TFP has been found to be highly specific for ROS, and it does not react with other oxidants or reducing agents.
Biochemical and Physiological Effects:
TFP has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of ROS, TFP has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, and it has been suggested that TFP may be a useful therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFP is its high sensitivity and selectivity for ROS. It has been found to be a highly reliable probe for the detection of ROS in a variety of samples, including cells, tissues, and biological fluids. However, there are also some limitations to the use of TFP in lab experiments. For example, TFP is not stable in acidic conditions, and it can be affected by the presence of other oxidants or reducing agents in the sample.
Future Directions
There are several directions for future research on TFP. One area of interest is the development of new fluorescent probes for the detection of ROS. TFP has been found to be a highly sensitive and selective probe, but there is still a need for probes that can detect specific types of ROS or that have improved properties for in vivo imaging. Another area of interest is the investigation of the anti-inflammatory properties of TFP. It has been suggested that TFP may be a useful therapeutic agent for the treatment of inflammatory diseases, but more research is needed to understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of TFP involves the reaction of 4-chromanone with trifluoromethyl phenyl sulfide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of TFP is typically around 60-70%.
Scientific Research Applications
TFP has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding the mechanisms of oxidative stress in various diseases. TFP has been found to be a highly sensitive and selective probe for the detection of ROS, and it has been used in several studies to investigate the role of ROS in various diseases.
properties
IUPAC Name |
7-hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O3S/c18-17(19,20)11-2-1-3-13(7-11)24-9-10-6-16(22)23-15-8-12(21)4-5-14(10)15/h1-8,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQDFVTVRAWXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC(=O)OC3=C2C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)

![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)

![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)

![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)

